molecular formula C19H19F3N2O B1343314 4'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone CAS No. 898763-42-3

4'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone

Cat. No. B1343314
M. Wt: 348.4 g/mol
InChI Key: UMJCXGZOTDHLHH-UHFFFAOYSA-N
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Description

4’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone is a chemical compound with the molecular formula C20H24N2O . It has a molecular weight of 308.42 . The compound is used in various fields of research due to its unique properties.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, a key intermediate for Imatinib mesylate, is prepared by the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and in n-butanol medium at room temperature .


Molecular Structure Analysis

The molecular structure of 4’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone consists of 20 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C20H24N2O/c1-16-6-8-18(9-7-16)20(23)19-5-3-4-17(14-19)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 .

Scientific Research Applications

Chemical Analogs and Related Research Applications

Although the specific compound was not directly found, examining the research on chemical analogs and compounds with similar functionalities can offer insights into potential scientific applications. Compounds with similar structures or functional groups often share similar chemical properties and, therefore, may have related applications in various fields of research.

  • Chemical Sensors and Chemosensors :

    • Compounds similar to 4'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone, such as those based on benzophenone derivatives, have been explored for their potential in developing chemosensors. For example, fluorescent chemosensors based on derivatized phenols have been studied for detecting metal ions and other analytes due to their high selectivity and sensitivity (Roy, 2021).
  • Pharmaceutical Applications :

    • Related compounds, especially those incorporating piperazine and benzophenone structures, have been investigated for their pharmaceutical applications. These include their use as intermediates in the synthesis of drug molecules or as active pharmaceutical ingredients themselves due to their ability to interact with biological systems in specific ways (Saini et al., 2019).
  • Material Science and Liquid Crystals :

    • In the realm of material science, compounds with structural features similar to the queried compound have been used in the synthesis of liquid crystals. These materials find applications in displays, sensors, and other advanced materials due to their unique optical properties and phase behavior (Henderson & Imrie, 2011).
  • Environmental Studies :

    • Analogous compounds, particularly those with halogenated phenols and benzophenone groups, have been subjects of environmental studies focusing on their fate, toxicity, and potential as environmental contaminants. Their biodegradability, interactions with aquatic life, and presence in water bodies are areas of significant research interest (Koch & Sures, 2018).

properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c1-23-6-8-24(9-7-23)12-13-2-4-14(5-3-13)19(25)15-10-16(20)18(22)17(21)11-15/h2-5,10-11H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJCXGZOTDHLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643000
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone

CAS RN

898763-42-3
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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